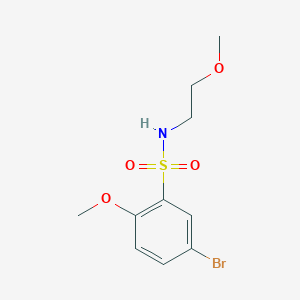![molecular formula C14H19N3OS B255126 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol involves its interaction with certain receptors in the brain. Specifically, this compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to have anxiolytic effects, which could potentially be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol in lab experiments is its ability to modulate the activity of specific receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological functions. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol. One potential direction is the development of new treatments for anxiety disorders based on the anxiolytic effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of other neurological disorders. Finally, new synthesis methods could be developed to make this compound more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol involves several steps. The first step involves the preparation of 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-2,9-dien-11-one, which is then converted to 11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene. This intermediate is then reacted with 3-aminopropan-1-ol to yield the final product.
Aplicaciones Científicas De Investigación
3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol has been used in various scientific research studies. One of the potential applications of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could potentially lead to the development of new treatments for neurological disorders.
Propiedades
Nombre del producto |
3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol |
|---|---|
Fórmula molecular |
C14H19N3OS |
Peso molecular |
277.39 g/mol |
Nombre IUPAC |
3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H19N3OS/c1-9-3-4-10-11(7-9)19-14-12(10)13(16-8-17-14)15-5-2-6-18/h8-9,18H,2-7H2,1H3,(H,15,16,17) |
Clave InChI |
OYSRESSZSOWUOI-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO |
SMILES canónico |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)


![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)






![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)